molecular formula C13H13BrN2OS B6472168 4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640973-92-6

4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6472168
CAS No.: 2640973-92-6
M. Wt: 325.23 g/mol
InChI Key: DSJVIKIONWOVBY-UHFFFAOYSA-N
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Description

4-({1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring substituted with a 4-bromothiophene group. This structure combines aromatic, heterocyclic, and halogenated motifs, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c14-10-5-13(18-9-10)8-16-6-12(7-16)17-11-1-3-15-4-2-11/h1-5,9,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJVIKIONWOVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
4-({1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine Pyridine-Azetidine 4-Bromothiophene ~380 (estimated) Not reported Not reported
2-{[(4-Bromothiophen-2-yl)methoxy]methyl}pyrrolidine hydrochloride Pyrrolidine 4-Bromothiophene 220.70 Not reported Not reported
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo-pyridine Benzyl-piperidine 392 (MH+) 136 88
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Pyridine-Pyridine Chloro, substituted phenyl 466–545 268–287 67–81

Key Observations :

  • Halogen Effects : The bromine atom in the thiophene group increases molecular weight and may improve lipophilicity compared to chlorine-substituted analogues (e.g., 2-chloro derivatives in Table 1) .
  • Synthetic Complexity : The azetidine-pyridine linkage likely requires multi-step synthesis, whereas pyrrolidine or piperidine derivatives (e.g., compound in ) are more straightforward to functionalize due to established protocols for nitrogen-containing heterocycles.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Representative Analogues

Compound Type IR (C=O/C=N, cm⁻¹) ¹H NMR (δ, ppm) References
Target compound (estimated) Not reported Expected peaks: ~6.8–8.5 (pyridine), ~3.5–4.5 (azetidine-O-CH₂)
Pyrrolidine derivative Not reported Not reported
Oxazolo-pyridine derivative 1707 (C=O), 1603 (C=N) 1.40 (piperidine CH₂), 7.2–8.2 (aromatic)
Chloro-pyridine derivatives 1600–1650 (C=N) δ 6.5–8.5 (pyridine H), δ 2.5–3.5 (substituted phenyl H)

Key Findings :

  • The absence of a carbonyl group in the target compound distinguishes it from oxazolo-pyridine derivatives (e.g., compound in ), simplifying its IR profile.
  • ¹H NMR shifts for pyridine protons (δ ~6.8–8.5) align with reported chloro-pyridine derivatives, but the azetidine-O-CH₂ group introduces unique signals at δ ~3.5–4.5 .

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